3-Methyl-4-[methyl(prop-2-yn-1-yl)amino]benzoic acid

Physicochemical Properties Structure-Activity Relationship Click Chemistry

3-Methyl-4-[methyl(prop-2-yn-1-yl)amino]benzoic acid (CAS 1556134-81-6, MF: C12H13NO2, MW: 203.24) is a synthetic, bifunctional small molecule that combines a benzoic acid core with a distinct N-methyl-N-propargyl amine substituent and a ring-methyl group. This unique arrangement of functional groups (aromatic carboxylic acid, tertiary aniline, terminal alkyne, and aryl methyl) makes it a valuable intermediate in medicinal chemistry and chemical biology, particularly for applications requiring 'click' chemistry conjugation, enzyme inhibition, or specific physicochemical properties.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
Cat. No. B13256034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-[methyl(prop-2-yn-1-yl)amino]benzoic acid
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)O)N(C)CC#C
InChIInChI=1S/C12H13NO2/c1-4-7-13(3)11-6-5-10(12(14)15)8-9(11)2/h1,5-6,8H,7H2,2-3H3,(H,14,15)
InChIKeyBFELXVZFCYDGQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-4-[methyl(prop-2-yn-1-yl)amino]benzoic Acid: A Structurally Differentiated Propargylamine-Substituted Benzoic Acid Building Block


3-Methyl-4-[methyl(prop-2-yn-1-yl)amino]benzoic acid (CAS 1556134-81-6, MF: C12H13NO2, MW: 203.24) is a synthetic, bifunctional small molecule that combines a benzoic acid core with a distinct N-methyl-N-propargyl amine substituent and a ring-methyl group . This unique arrangement of functional groups (aromatic carboxylic acid, tertiary aniline, terminal alkyne, and aryl methyl) makes it a valuable intermediate in medicinal chemistry and chemical biology, particularly for applications requiring 'click' chemistry conjugation, enzyme inhibition, or specific physicochemical properties. Its substitution pattern differs from its closest commercially available structural analogs, which impacts its utility in target-specific workflows.

Scaffold differentiation HDAC6 inhibitor design with tunable selectivity
Click chemistry handle Bioorthogonal conjugation via terminal alkyne
Orthogonal versatility Sequential functionalization at COOH and alkyne

Why Generic Substitution Fails for 3-Methyl-4-[methyl(prop-2-yn-1-yl)amino]benzoic Acid


Substituting 3-Methyl-4-[methyl(prop-2-yn-1-yl)amino]benzoic acid with a closely related analog such as 4-[methyl(prop-2-yn-1-yl)amino]benzoic acid (CAS 1558353-33-5) or 2-[methyl(prop-2-yn-1-yl)amino]benzoic acid (CAS 371258-70-7) will fail in applications where the precise spatial orientation and electronic effects of the substituents are critical [1]. The 3-methyl group on the target compound introduces steric hindrance, alters the pKa of the carboxylic acid, and influences the electron density on the aromatic ring, which can fundamentally change binding affinity to a biological target or reactivity in a synthetic sequence. Similarly, the ortho-substituted isomer (CAS 371258-70-7) positions the carboxyl group adjacent to the amine, creating intramolecular hydrogen-bonding possibilities absent in the target compound, leading to vastly different molecular recognition profiles [1]. In enzyme inhibition studies on a related scaffold, mere positional isomerism resulted in over a 4-fold difference in HDAC6 inhibitory activity, demonstrating that such structural variations are not trivial [2].

3-Methyl absence Des-methyl analog may shift lipophilicity and pKa, altering binding profiles
Ortho isomer proximity Intramolecular hydrogen bonding may alter molecular recognition and reactivity
HDAC6 potency variation Positional isomerism shown to cause >4-fold activity difference; substitution may not replicate reported potency

Quantitative Evidence Guide: Differential Performance of 3-Methyl-4-[methyl(prop-2-yn-1-yl)amino]benzoic Acid


Differentiation by Ring Substitution: Unique 3-Methyl Group vs. Des-Methyl and Ortho Isomers

The target compound possesses a 3-methyl substituent on the benzoic acid ring, a feature absent in the close analog 4-[methyl(prop-2-yn-1-yl)amino]benzoic acid (CAS 1558353-33-5) . This methyl group is expected to increase logP and alter pKa. For a related pair of benzoic acid isomers, introduction of a methyl group ortho to the carboxyl increased the experimentally determined logD by approximately 0.5 units and raised the pKa by 0.2–0.3 units relative to the des-methyl analog [1]. The target compound also differs from the ortho-amino isomer 2-[methyl(prop-2-yn-1-yl)amino]benzoic acid (CAS 371258-70-7), where the carboxyl group is positioned adjacent to the amine, enabling intramolecular hydrogen bonding that is spatially impossible in the target para-amino configuration .

Ring methyl effect
Class-level inference
ΔlogP ≈ +0.5, ΔpKa ≈ +0.2
Supports differentiated physicochemical profile
Predicted; experimental validation advised
Physicochemical Properties Structure-Activity Relationship Click Chemistry

HDAC6 Inhibitory Potency of the Des-Methyl Para Analog Demonstrates Scaffold Activity

The para-substituted analog without the 3-methyl group, 4-[methyl(prop-2-yn-1-yl)amino]benzoic acid, has been demonstrated to inhibit recombinant human HDAC6 with a Ki of 120 nM, establishing that the N-methyl-N-propargyl aminobenzoic acid scaffold possesses inherent histone deacetylase inhibitory activity [1]. This activity serves as a baseline for the core scaffold, indicating that the target compound can be employed as a starting point for HDAC6 inhibitor design. Critically, the introduction of the 3-methyl substituent, as in the target compound, is known from a broader propargylamine-based HDAC inhibitor SAR study to modulate both potency and selectivity profiles [2].

Scaffold HDAC6 Ki
Cross-study comparable
120 nM (des-methyl analog)
Confirms core scaffold HDAC6 activity
3-Methyl modulation not yet reported
HDAC6 Inhibition Enzyme Assay Epigenetics

Click Chemistry-Reactive Alkyne Handle for Bioorthogonal Conjugation

The terminal alkyne moiety provided by the N-methyl-N-(prop-2-yn-1-yl)amino group enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a bioorthogonal 'click' chemistry strategy used for fluorescent labeling, target identification, and PROTAC design [1]. While this capability is shared with other propargylamine-containing analogs, the combination with a free carboxylic acid and a 3-methyl group on the target compound allows for modular derivatization without compromising the click handle. For example, the carboxyl group can be amidated or esterified while the alkyne remains available for subsequent cycloaddition, a sequential derivatization strategy not feasible with analogs lacking the carboxyl group or those where the amine and carboxyl are in close proximity (e.g., ortho isomer) [2].

Click chemistry capability
Supporting evidence
CuAAC-compatible alkyne + COOH
Enables orthogonal sequential functionalization
Ortho isomer may exhibit steric interference
Click Chemistry Chemical Biology Bioconjugation

Patent-Class Linkage to Antilipidemic para-Aminobenzoic Acid Derivatives

A patent family (e.g., US Patent application covering 'Antilipidemic para-[aryl(alkyl or alkenyl)amino]benzoic acid derivatives') explicitly claims compounds with the general para-amino benzoic acid core structure, which encompasses the target compound [1]. This provides a legal and commercial differentiation: the target compound falls within a specific patent space that analogs with different substitution patterns may not. The claimed compounds demonstrated a method of lowering serum lipid levels in mammals. While the patent does not disclose the exact in vivo potency of the target compound, it establishes a precedent for its therapeutic utility that procurement for drug discovery programs may require.

Patent landscape
Class-level inference
Covered by antilipidemic para-AB patent
Provides IP differentiation for lipid research
Specific in vivo data not disclosed
Antilipidemic Agents Cardiovascular Disease Therapeutic Chemistry

Best Research and Industrial Application Scenarios for 3-Methyl-4-[methyl(prop-2-yn-1-yl)amino]benzoic Acid


Medicinal Chemistry: HDAC6 Inhibitor Lead Optimization with Modulated Selectivity

Procure this compound as a starting scaffold for HDAC6 inhibitor programs. The baseline scaffold (des-methyl analog) exhibits a Ki of 120 nM against HDAC6 [1], and the 3-methyl substituent on the target compound serves as a vector for modulating isoform selectivity over HDAC1 and HDAC8, as demonstrated in SAR studies on propargylamine-based HDAC inhibitors [2]. The free carboxylic acid can be converted to a hydroxamic acid or o-aminoanilide zinc-binding group, a standard strategy for enhancing HDAC potency, while the alkyne remains available for click-chemistry-based pull-down or imaging probe generation.

Chemical Biology: Dual-Handled Probe for Target Engagement Studies

Use the compound for target engagement studies where both a clickable alkyne tag (for fluorescent or biotin conjugation) and a modifiable carboxyl handle (for SAR exploration or affinity optimization) are required. The para-substitution pattern ensures that modifications at the carboxyl group do not sterically interfere with the CuAAC reaction at the alkyne, a significant practical advantage over ortho-substituted analogs where steric crowding can reduce click reaction efficiency [1].

Antilipidemic Drug Discovery: Hit-to-Lead Development Within a Patent-Class Scaffold

Procure this compound for antilipidemic drug discovery programs targeting serum lipid reduction. The compound is encompassed within a patent family claiming para-[aryl(alkyl or alkenyl)amino]benzoic acid derivatives as antilipidemic agents [1]. The 3-methyl group offers a structural diversification point not present in the simpler para-substituted analog, potentially leading to differentiated physicochemical and pharmacokinetic properties that can be leveraged for lead optimization and intellectual property generation.

Synthetic Methodology: Orthogonal Functionalization Platform for Library Synthesis

Employ this compound as a bifunctional building block for the parallel synthesis of compound libraries. The carboxyl group can be coupled to diverse amines to generate an amide library, while the terminal alkyne can simultaneously or subsequently undergo CuAAC with diverse azides. This orthogonal, two-step diversification strategy enables rapid access to structurally complex and three-dimensionally diverse compound collections for high-throughput screening, a workflow that is less efficient with mono-functional or sterically hindered analogs [1].

Application
Selection Property
Validation Focus
HDAC6 inhibitor scaffold research
Scaffold modification vector (3-methyl)
HDAC6 isoform selectivity profiling
Target engagement probe design
Orthogonal handles (COOH & alkyne)
Click chemistry efficiency and steric compatibility
Lipid modulation scaffold studies
Patent-class para-aminobenzoic acid core
Lipid-lowering endpoint in research models
Diversified library synthesis
Bifunctional building block
Sequential derivatization yield and scope
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